N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide
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Overview
Description
N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide: is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.305 g/mol . This compound belongs to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility and have significant applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with cyclohexyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide can be compared with other similar compounds, such as:
3,5-dimethyl-1H-pyrazole-1-carboxamide: This compound lacks the cyclohexyl group, which may affect its chemical and biological properties.
1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides: These compounds have different substituents at the pyrazole ring, leading to variations in their receptor affinity and biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological effects .
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-cyclohexyl-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C12H19N3O/c1-9-8-10(2)15(14-9)12(16)13-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,13,16) |
InChI Key |
XOVCGYSQLCZGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2CCCCC2)C |
Origin of Product |
United States |
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